2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid
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Overview
Description
2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid is an organoboron compound that features a benzothiophene core with an ethoxycarbonyl group at the 2-position and a boronic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives with acetylenes.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate in solvents like toluene or ethanol.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions under basic conditions.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl or aryl-alkene compounds.
Oxidation: Phenols or other oxygenated derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used in the synthesis of biologically active molecules for research in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic acid group transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
2-(Ethoxycarbonyl)phenylboronic Acid: A structurally similar compound with an ethoxycarbonyl group on a phenyl ring instead of a benzothiophene ring.
4-Bromobenzothiophene: A benzothiophene derivative used in cross-coupling reactions but with a bromine substituent instead of a boronic acid group.
Uniqueness
2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid is unique due to its combination of a benzothiophene core, an ethoxycarbonyl group, and a boronic acid group.
Properties
IUPAC Name |
(2-ethoxycarbonyl-1-benzothiophen-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO4S/c1-2-16-11(13)10-6-7-8(12(14)15)4-3-5-9(7)17-10/h3-6,14-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIGTZDEHUXDTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=C(SC2=CC=C1)C(=O)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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